dibutyl[4-methyl-N'-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron
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Overview
Description
Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron is a complex organoboron compound
Preparation Methods
The synthesis of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves several steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzenecarboximidamidato Group: This step involves the reaction of the thiazole derivative with a benzenecarboximidamide under suitable conditions.
Coordination with Boron: The final step involves the coordination of the synthesized ligand with a boron source, such as dibutylboron trifluoride, under controlled conditions to form the desired compound.
Chemical Reactions Analysis
Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and benzenecarboximidamidato group facilitate binding to specific sites, modulating the activity of these targets. The boron atom plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Dibutyl[4-methyl-N’-(1,3-thiazol-2-yl-kappaN)benzenecarboximidamidato-kappaN]boron can be compared with other similar compounds:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and exhibit biological activity.
Boron-Containing Compounds: Boron-based drugs such as bortezomib and tavaborole have shown significant therapeutic potential.
Benzenecarboximidamidato Compounds: These compounds are known for their ability to form stable complexes with metals and have applications in catalysis and material science
This compound’s unique combination of a thiazole ring, benzenecarboximidamidato group, and boron coordination sets it apart from other similar compounds, offering a wide range of applications and potential for further research.
Properties
Molecular Formula |
C19H28BN3S |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
2,2-dibutyl-4-(4-methylphenyl)-7-thia-3,5-diaza-1-azonia-2-boranuidabicyclo[4.3.0]nona-1(6),3,8-triene |
InChI |
InChI=1S/C19H28BN3S/c1-4-6-12-20(13-7-5-2)22-18(17-10-8-16(3)9-11-17)21-19-23(20)14-15-24-19/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,21,22) |
InChI Key |
OUUGAJGZSTYIBI-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N=C(NC2=[N+]1C=CS2)C3=CC=C(C=C3)C)(CCCC)CCCC |
Origin of Product |
United States |
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